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Compound of Interest

Compound Name: DL-Tyrosine-13C9,15N

Cat. No.: B1435250 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of DL-

Tyrosine-¹³C₉,¹⁵N in quantitative and metabolic flux analysis. The following sections outline

sample preparation techniques, analytical methodologies, and data interpretation guidelines for

researchers employing stable isotope-labeled amino acids.

Introduction
DL-Tyrosine-¹³C₉,¹⁵N is a stable, non-radioactive, isotopically labeled form of the amino acid

tyrosine. It serves as an ideal internal standard in quantitative mass spectrometry-based

applications due to its chemical identity and similar physicochemical properties to its unlabeled

counterpart, differing only in mass.[1][2] This allows for accurate correction of variations that

can occur during sample preparation, ionization, and analysis.[2] Furthermore, its use is

integral to metabolic flux analysis (MFA) and Stable Isotope Labeling by Amino Acids in Cell

Culture (SILAC) experiments, enabling the precise tracking of tyrosine metabolism and protein

dynamics.[3][4][5]

Quantitative Analysis using DL-Tyrosine-¹³C₉,¹⁵N as
an Internal Standard
DL-Tyrosine-¹³C₉,¹⁵N is widely used as an internal standard for the accurate quantification of

tyrosine in various biological matrices such as plasma, urine, and tissue extracts by liquid
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chromatography-tandem mass spectrometry (LC-MS/MS).[4][6]

Sample Preparation for LC-MS/MS Analysis
A critical step in quantitative analysis is the efficient extraction of the analyte and internal

standard from the sample matrix while minimizing interferences.

Protocol 1: Protein Precipitation

This is a rapid and straightforward method for removing the bulk of proteins from biological

fluids.

Spiking: To 100 µL of the biological sample (e.g., plasma, serum, urine), add a known

amount of DL-Tyrosine-¹³C₉,¹⁵N solution.

Precipitation: Add 400 µL of a cold protein precipitating agent (e.g., acetonitrile, methanol, or

a solution of 10% trichloroacetic acid (TCA) or 30% sulfosalicylic acid).[2]

Vortexing: Vortex the mixture vigorously for 30 seconds.

Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the

precipitated proteins.

Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup by removing salts and other small molecule

interferences.

Protein Precipitation: Perform steps 1-4 from Protocol 1.

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of

nitrogen and reconstitute in an appropriate loading buffer (e.g., 0.1% formic acid in water).

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with one column

volume of methanol followed by one column volume of the loading buffer.
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Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

Washing: Wash the cartridge with one column volume of the loading buffer to remove

unretained impurities.

Elution: Elute the analyte and internal standard with a suitable solvent (e.g., methanol or

acetonitrile).

Final Preparation: Evaporate the eluate to dryness and reconstitute in the LC-MS/MS mobile

phase for injection.

Quantitative Data
The following table summarizes typical performance data for amino acid analysis using stable

isotope dilution methods. The values are representative and may vary depending on the

specific matrix, instrumentation, and laboratory conditions.

Parameter Typical Value Reference

Recovery 80 - 120% [7][8]

Limit of Detection (LOD) 0.02 - 0.04 mg/kg [9]

Limit of Quantification (LOQ) 0.05 - 0.13 mg/kg [9]

Intra-batch Precision (RSD) < 5% [7]

Inter-batch Precision (RSD) < 10% [7]

Derivatization for Gas Chromatography-Mass
Spectrometry (GC-MS) Analysis
For GC-MS analysis, the polar nature of amino acids necessitates a derivatization step to

increase their volatility.[10]

Protocol 3: Silylation using MTBSTFA

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common silylating agent

that forms stable derivatives.[10]
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Drying: Dry the sample extract containing tyrosine and the DL-Tyrosine-¹³C₉,¹⁵N internal

standard completely under a stream of nitrogen.

Derivatization: Add 100 µL of acetonitrile and 100 µL of MTBSTFA to the dried residue.

Heating: Seal the vial and heat at 100°C for 4 hours.

Analysis: After cooling, the sample is ready for GC-MS injection.

Application in Metabolic Flux Analysis (MFA)
¹³C and ¹⁵N dual-labeled amino acids are instrumental in MFA studies to trace the flow of

carbon and nitrogen through metabolic pathways.[5][11][12]

Experimental Workflow for ¹³C, ¹⁵N-MFA
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Caption: Workflow for ¹³C, ¹⁵N-Metabolic Flux Analysis.

Protocol 4: Sample Preparation for MFA

Cell Culture: Culture cells in a medium where a primary carbon or nitrogen source is

replaced with its ¹³C or ¹⁵N labeled counterpart (e.g., [U-¹³C]-glucose and ¹⁵NH₄Cl). DL-

Tyrosine-¹³C₉,¹⁵N can be included to monitor specific pathways.

Isotopic Steady State: Allow the cells to grow for a sufficient number of generations to

achieve isotopic steady state, where the isotopic labeling of intracellular metabolites

becomes constant.
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Quenching and Extraction: Rapidly quench metabolic activity by, for example, immersing the

culture in cold methanol. Extract metabolites using appropriate solvent systems.

Protein Hydrolysis: To analyze the isotopic enrichment in protein-bound amino acids,

hydrolyze the protein fraction of the cell pellet. A common method is acid hydrolysis with 6 M

HCl at 110°C for 24 hours.[13][14]

Analysis: Analyze the free amino acids in the hydrolysate by LC-MS/MS or GC-MS to

determine the mass isotopomer distribution.

Application in Phosphoproteomics using SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for

quantitative proteomics, particularly for studying changes in protein phosphorylation in

response to stimuli.[15][16] While arginine and lysine are the most common SILAC amino

acids, labeled tyrosine can be used in specialized applications.

Experimental Workflow for SILAC-based Phosphoproteomics
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Caption: SILAC workflow for quantitative phosphoproteomics.
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Receptor Tyrosine Kinase (RTK) Signaling Pathway

Tyrosine phosphorylation is a key signaling mechanism initiated by Receptor Tyrosine Kinases

(RTKs).[1][17][18][19] SILAC-based phosphoproteomics is often used to study these pathways.
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Caption: Simplified Receptor Tyrosine Kinase signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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